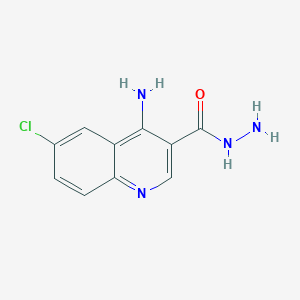

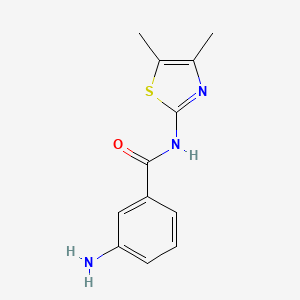

![molecular formula C16H19NO2 B3033432 2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol CAS No. 1021054-01-2](/img/structure/B3033432.png)

2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol

Vue d'ensemble

Description

The compound 2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol is a chemical species that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their syntheses, molecular structures, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from acetoacetic esters, as seen in the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant . These compounds are then used to synthesize various heterocyclic systems, which suggests that a similar approach could be used for synthesizing 2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol. Additionally, the synthesis of (E)-2-methoxy-6-(R-imino)methylphenols through the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction to the corresponding amino methylphenols, provides a potential synthetic route for the compound of interest .

Molecular Structure Analysis

The molecular structure of a related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, was characterized by spectroscopic methods and X-ray crystallography . This analysis revealed interactions that form dimers and a non-planar six-atom ring. Similarly, the molecular structure and spectroscopic properties of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol were investigated, showing enol-keto tautomerism and intramolecular hydrogen bonding . These studies indicate that the compound of interest may also exhibit complex molecular interactions and tautomerism.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of various heterocyclic systems and the removal of protecting groups to yield free amino derivatives . The presence of imino and methoxy groups in these compounds suggests that 2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol could also participate in similar reactions, potentially leading to the formation of heterocyclic structures or other derivatives through reactions at the amino and methoxy sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic methods and computational analyses. For instance, the electronic properties, intramolecular hydrogen bonding, and solvent effects on tautomeric stability were investigated for (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol . The compound also exhibited good nonlinear optical (NLO) activity, which suggests that 2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol may have similar properties, including NLO activity and sensitivity to solvent effects on its structure and stability.

Mécanisme D'action

Mode of Action

It’s known that phenolic compounds often exert their effects through interactions with proteins, particularly enzymes, altering their function . The presence of the dimethylphenylamino group may also influence the compound’s interactions with its targets.

Biochemical Pathways

Phenolic compounds are generally involved in a wide range of biochemical processes, including oxidative stress response, inflammation, and cell signaling .

Pharmacokinetics

They are metabolized primarily in the liver and excreted in the urine .

Result of Action

Phenolic compounds are known to have antioxidant properties, and they may also exert anti-inflammatory and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of “2-{[(2,3-Dimethylphenyl)amino]methyl}-6-methoxyphenol”. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity .

Orientations Futures

Propriétés

IUPAC Name |

2-[(2,3-dimethylanilino)methyl]-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-6-4-8-14(12(11)2)17-10-13-7-5-9-15(19-3)16(13)18/h4-9,17-18H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICXNAGJWTZHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=C(C(=CC=C2)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033352.png)

![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)

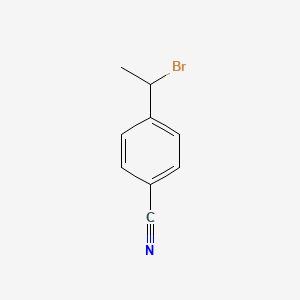

![4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3033363.png)

![2-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3033365.png)

![1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine](/img/structure/B3033368.png)

![2-[1-(3-chlorophenyl)-N-(2-methylphenyl)formamido]acetic acid](/img/structure/B3033370.png)

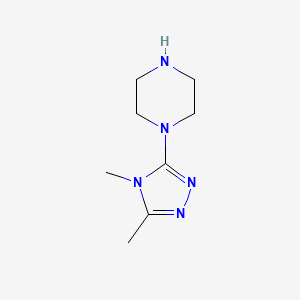

![1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine](/img/structure/B3033371.png)